{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a vinyl group and a sulfinyl group
Vorbereitungsmethoden
The synthesis of {2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution of benzene derivatives. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene has several applications in scientific research:
Biology: The compound may be used in the study of biochemical pathways and enzyme interactions.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which {2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene exerts its effects involves its interaction with molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes further reactions to yield the final product .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to {2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene include:
Methylsulfonylbenzene: Contains a sulfonyl group attached to a benzene ring.
The uniqueness of this compound lies in the combination of both vinyl and sulfinyl groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
646516-51-0 |
---|---|
Molekularformel |
C12H16OS |
Molekulargewicht |
208.32 g/mol |
IUPAC-Name |
2-[(S)-tert-butylsulfinyl]ethenylbenzene |
InChI |
InChI=1S/C12H16OS/c1-12(2,3)14(13)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/t14-/m0/s1 |
InChI-Schlüssel |
GTZVNMSGPBKGKT-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C)[S@@](=O)C=CC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)S(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.